molecular formula C8H4F2O2S B3019515 2-(4-Fluorophenyl)ethynesulfonyl fluoride CAS No. 2451920-76-4

2-(4-Fluorophenyl)ethynesulfonyl fluoride

Cat. No.: B3019515
CAS No.: 2451920-76-4
M. Wt: 202.17
InChI Key: UFPNMHXLKZECLX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethynesulfonyl fluoride: is a chemical compound with the molecular formula C8H4F2O2S and a molecular weight of 202.18 g/mol It is characterized by the presence of a fluorophenyl group attached to an ethynesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethynesulfonyl fluoride typically involves the reaction of 4-fluorophenylacetylene with sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethynesulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The ethynyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

    Solvents: Solvents like DMF, dichloromethane, or acetonitrile are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while addition reactions with hydrogen halides can result in the formation of halogenated products.

Scientific Research Applications

2-(4-Fluorophenyl)ethynesulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethynesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes, depending on the target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethynesulfonyl fluoride
  • 2-(4-Bromophenyl)ethynesulfonyl fluoride
  • 2-(4-Methylphenyl)ethynesulfonyl fluoride

Comparison

2-(4-Fluorophenyl)ethynesulfonyl fluoride is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different chemical and biological properties, such as increased stability, altered reactivity, and specific interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)ethynesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPNMHXLKZECLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CS(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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